3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid

Lipophilicity Drug design Permeability

3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid (CAS 1520003-06-8; molecular formula C₁₂H₁₃NO₂S; MW 235.30 g/mol) is a synthetic small-molecule building block comprising a benzothiazole heterocycle linked via a methylene bridge to a gem‑dimethyl-substituted propanoic acid moiety. The α,α‑dimethyl substitution creates a sterically hindered carboxylic acid environment, a structural feature that differentiates it from non‑gem‑dimethyl benzothiazole–propanoic acid analogs and influences both conformational flexibility and intermolecular interactions.

Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
Cat. No. B13626658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid
Molecular FormulaC12H13NO2S
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESCC(C)(CC1=NC2=CC=CC=C2S1)C(=O)O
InChIInChI=1S/C12H13NO2S/c1-12(2,11(14)15)7-10-13-8-5-3-4-6-9(8)16-10/h3-6H,7H2,1-2H3,(H,14,15)
InChIKeyCQYLELPHOKTQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid (CAS 1520003-06-8): Chemical Identity, Physicochemical Profile, and Analog Context for Procurement Decisions


3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid (CAS 1520003-06-8; molecular formula C₁₂H₁₃NO₂S; MW 235.30 g/mol) is a synthetic small-molecule building block comprising a benzothiazole heterocycle linked via a methylene bridge to a gem‑dimethyl-substituted propanoic acid moiety . The α,α‑dimethyl substitution creates a sterically hindered carboxylic acid environment, a structural feature that differentiates it from non‑gem‑dimethyl benzothiazole–propanoic acid analogs and influences both conformational flexibility and intermolecular interactions . The compound is supplied by multiple vendors at purities typically ≥97–98% (HPLC) for research and further manufacturing use only . However, it is essential to recognize from the outset that, as of the current literature‑indexing cutoff, no primary research articles, patents, or authoritative databases report quantitative biological, pharmacological, or industrial performance data specifically for 3‑(benzo[d]thiazol‑2‑yl)-2,2‑dimethylpropanoic acid. The evidence assembled below therefore draws on experimentally determined or predicted physicochemical properties, structural comparisons with closely related benzothiazole–alkanoic acids, and class‑level structure–activity insights from the broader benzothiazole‑2‑yl–alkanoic acid series, allowing a rigorous, comparator‑anchored assessment of differentiation.

Structure Sterically hindered α,α‑dimethylpropanoic acid warhead
Scaffold Benzothiazole heterocycle with privileged medicinal chemistry profile
Differentiator Predicted lipophilicity shift and conformational restriction vs. non‑gem‑dimethyl analogs

Why 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid Cannot Be Interchanged with Non‑Gem‑Dimethyl Benzothiazole–Alkanoic Acids


Procurement specialists and medicinal chemists cannot safely substitute 3‑(benzo[d]thiazol‑2‑yl)-2,2‑dimethylpropanoic acid with the simpler 3‑(benzo[d]thiazol‑2‑yl)propanoic acid or the one‑carbon‑shorter 2‑(benzo[d]thiazol‑2‑yl)acetic acid because the α,α‑gem‑dimethyl group imparts three interdependent differentiation forces: (i) **steric shielding of the carboxylic acid** that alters hydrogen‑bond donor‑acceptor geometry, as evidenced by crystal structures of related benzothiazole‑alkanoic acids where intramolecular H‑bonds and packing motifs are disrupted by α‑substitution [1]; (ii) **predicted lipophilicity shift**—the target compound has a higher computed XLogP3 (3.1) than the unsubstituted propanoic acid analog (XLogP3 ~1.8) , directly influencing membrane permeability potential and formulation behavior; and (iii) **metabolic stability considerations**—gem‑dimethyl groups proximal to a carboxylic acid are a well‑established tactic in medicinal chemistry to block cytochrome P450‑mediated oxidation at the α‑position [2], a design feature absent in the non‑dimethylated analogs. Consequently, potency, selectivity, and pharmacokinetic profiles observed for any non‑gem‑dimethyl benzothiazole‑alkanoic acid cannot be extrapolated to the title compound without independent experimental confirmation.

Target Compound
Non‑Gem‑Dimethyl Analog
α,α‑Dimethyl steric shielding
Unsubstituted propanoic acid
Predicted higher logP; restricted H‑bond geometry
Lower lipophilicity; flexible carboxylate
Gem‑dimethyl may alter membrane permeability, metabolic stability, and binding conformation. Potency, selectivity, and ADME profiles from non‑gem‑dimethyl analogs may not transfer directly—independent validation is required.

Quantitative Differentiation Evidence for 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid Relative to the Closest Benzothiazole–Alkanoic Acid Analogs


Lipophilicity (XLogP3) Comparison Versus Non‑Gem‑Dimethyl Benzothiazole–Propanoic Acids

The predicted partition coefficient (XLogP3) for 3‑(benzo[d]thiazol‑2‑yl)-2,2‑dimethylpropanoic acid is 3.1 . The non‑gem‑dimethyl analog, 3‑(benzo[d]thiazol‑2‑yl)propanoic acid (CAS 29182-45-4), has a predicted XLogP3 of approximately 1.8 [1]. The ΔXLogP3 of +1.3 log units indicates that the title compound is approximately 20‑fold more lipophilic at physiological pH, a difference that meaningfully impacts passive membrane permeability according to Lipinski's and Veber's frameworks [2]. No experimental log D7.4 or PAMPA data are currently available for either compound.

XLogP3 Comparison
Reported (predicted)
Target: 3.1 vs Analog: ~1.8
Δ +1.3 (~20‑fold higher lipophilicity)
Supports higher membrane permeability potential in cell‑based assays
Computational XLogP3; no experimental log D7.4 available
Lipophilicity Drug design Permeability

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability: Comparison with Benzothiazole–Acetic Acid and Benzothiazole–Propanoic Acid Analogs

The computed topological polar surface area (TPSA) for 3‑(benzo[d]thiazol‑2‑yl)-2,2‑dimethylpropanoic acid is 78.4 Ų . The non‑dimethylated analog 3‑(benzo[d]thiazol‑2‑yl)propanoic acid also has a TPSA of 78.4 Ų (identical, because the additional methyl carbons are non‑polar and do not alter the surface area contributed by heteroatoms) [1]. The one‑carbon‑shorter 2‑(benzo[d]thiazol‑2‑yl)acetic acid likewise displays a TPSA of 78.4 Ų [1]. All three compounds fall comfortably below the 140 Ų threshold frequently associated with good oral absorption (Veber rule) [2], indicating that the dimethyl substitution does not compromise this parameter while offering the lipophilicity advantage documented above.

Topological PSA
Class‑level inference
78.4 Ų
Identical across gem‑dimethyl and non‑gem‑dimethyl analogs
Lipophilicity gain without increasing polar surface area; preserves Veber drug‑likeness
Computed TPSA; below 140 Ų oral absorption threshold
TPSA Drug-likeness Oral absorption

Steric and Conformational Differentiation: Impact of Gem‑Dimethyl on Carboxylic Acid Geometry and Hydrogen‑Bonding Patterns

Crystallographic analysis of closely related benzothiazole‑alkanoic acids reveals that α‑substitution disrupts the planarity of the carboxylic acid relative to the benzothiazole ring. In the crystal structure of 3‑(6‑benzoyl‑2‑oxo‑2,3‑dihydro‑2‑benzothiazol‑3‑yl)propanoic acid, the dihedral angle between the benzothiazole plane and the carboxyl group is 17.6° [1]. Molecular modeling indicates that the gem‑dimethyl group in the title compound introduces additional steric bulk that restricts rotation around the C–C bond connecting the quaternary carbon to the benzothiazole ring, a constraint not present in 3‑(benzo[d]thiazol‑2‑yl)propanoic acid . The predicted pKa of the title compound's carboxylic acid is 4.29 ± 0.10 , comparable to the non‑dimethylated analog (pKa ~4.2), indicating that the steric effect does not significantly alter the acid ionization equilibrium.

Conformational Restriction
Class‑level inference
Gem‑dimethyl restricts C–C bond rotation; inferred from benzothiazole‑alkanoic acid crystal structures
May support a more defined binding pose in target pockets
No direct target‑engagement data; pKa ~4.29 predicted, comparable to non‑dimethyl analog
Steric hindrance Crystal engineering Binding conformation

Class‑Level Biological Activity Context: Benzothiazole–Alkanoic Acids as PPAR Modulators and Anti‑Inflammatory Agents

Although no direct biological data exist for the title compound, structurally analogous benzothiazole–propanoic acid derivatives have demonstrated compelling pharmacological signals. 2‑Phenyl‑5‑benzothiazole‑propionic acid (K‑309) exhibited anti‑inflammatory efficacy comparable to ibuprofen in rat paw‑edema models [1]. Separately, phenylpropanoic acid derivatives bearing a 6‑substituted benzothiazole ring have been optimized as potent, selective PPARδ agonists, with lead compound 17 achieving an EC₅₀ of 4.3 nM in transactivation assays [2]. These class‑level data establish that the benzothiazole–propanoic acid scaffold is privileged for PPAR modulation and anti‑inflammatory activity; the gem‑dimethyl substituent of the title compound provides a steric and lipophilic tuning handle that may further refine subtype selectivity versus PPARα and PPARγ, though this hypothesis remains untested.

PPAR & Anti‑Inflammatory Scaffold
Class‑level inference
Benzothiazole–propanoic acid series shows PPARδ agonism (EC₅₀ 4.3 nM) and anti‑inflammatory signals in rodent models
Privileged scaffold for nuclear receptor modulation; gem‑dimethyl may refine subtype selectivity
No data for title compound; hypothesis untested
PPAR agonism Anti-inflammatory Benzothiazole SAR

Highest‑Confidence Research and Procurement Application Scenarios for 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid Based on Structural Differentiation Evidence


Medicinal Chemistry Fragment‑to‑Lead Optimization Targeting PPAR and Nuclear Hormone Receptors

The α,α‑dimethylpropanoic acid warhead in the title compound provides a conformationally restricted, moderately lipophilic (XLogP3 3.1) carboxylic acid that aligns with the pharmacophore requirements of PPAR nuclear receptors. The class precedent of benzothiazole–propanoic acid PPARδ agonists with nanomolar potency [1] (Section 3, Evidence Item 4) positions this compound as a logical starting point for focused library synthesis aimed at improving subtype selectivity. The gem‑dimethyl’s steric shielding may reduce off‑target binding to PPARα/γ, a hypothesis testable through direct transactivation profiling against all three PPAR isoforms [2].

Pre‑Clinical Pharmacokinetic Profiling of Gem‑Dimethyl‑Shielded Carboxylic Acid Bioisosteres

The gem‑dimethyl group adjacent to the carboxylic acid is a recognized metabolic blocking strategy that can reduce phase‑I oxidative metabolism [3] (Section 2). The title compound can serve as a model substrate in intrinsic clearance assays (human/mouse liver microsomes, hepatocytes) to directly quantify the metabolic stabilization effect relative to the non‑dimethylated 3‑(benzo[d]thiazol‑2‑yl)propanoic acid. The ~20‑fold higher lipophilicity (ΔXLogP3 +1.3) may also influence plasma protein binding and volume of distribution, parameters worth measuring in cassette‑dosing pharmacokinetic studies [1].

Crystal Engineering and Co‑Crystal Screening Exploiting Sterically Hindered Carboxylic Acid Hydrogen‑Bonding

The steric environment around the carboxylic acid, inferred from crystallographic data on related benzothiazole‑alkanoic acids [4] (Section 3, Evidence Item 3), creates a geometrically constrained hydrogen‑bond donor/acceptor pair that can be exploited in co‑crystal design. Procurement for solid‑form screening against pharmaceutically acceptable co‑formers (e.g., isonicotinamide, theophylline) could yield novel crystalline materials with improved solubility or stability. The predicted pKa of 4.29 supports salt formation with basic co‑formers, while the gem‑dimethyl group may limit undesired hydration channels [1].

Chemical Biology Probe Development for Benzothiazole‑Binding Protein Target Identification

The benzothiazole scaffold is a privileged structure for protein‑target engagement, as exemplified by benzothiazole fragments bound to the HDAC6 zinc‑finger domain (PDB 6CE8) [5]. The title compound, with its sterically differentiated carboxylic acid handle, is well‑suited for immobilization on affinity matrices (e.g., NHS‑activated Sepharose) for chemical proteomics pull‑down experiments to identify benzothiazole‑interacting proteins. The gem‑dimethyl group provides a built‑in 'negative control' handle: replacing it with hydrogen (i.e., using the non‑dimethylated analog as a comparator) enables differentiation of specific versus non‑specific binding interactions [1].

Application
Selection Property
Validation Focus
Nuclear receptor ligand design
Sterically hindered carboxylate pharmacophore
PPAR isoform transactivation selectivity
In vitro ADME profiling of gem‑dimethyl acids
α,α‑Dimethyl metabolic shielding
Intrinsic clearance comparison vs. non‑dimethyl analog
Co‑crystal screening with constrained H‑bond geometry
Conformationally restricted carboxyl H‑bond donor/acceptor
Solid‑form stability and solubility enhancement
Affinity‑based probe for target deconvolution
Benzothiazole privileged scaffold with carboxylic handle
Pull‑down specificity vs. non‑dimethyl control
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